molecular formula C11H12Cl2O B6590152 1-(2,5-dichlorophenyl)-3-methylbutan-1-one CAS No. 1097825-34-7

1-(2,5-dichlorophenyl)-3-methylbutan-1-one

Cat. No. B6590152
CAS RN: 1097825-34-7
M. Wt: 231.1
InChI Key:
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Description

1-(2,5-Dichlorophenyl)-3-methylbutan-1-one, commonly known as 1,2,5-trichlorobenzene (TCB), is an organic compound used in a variety of applications, including pharmaceuticals, fragrances, and industrial processes. It is a colorless, crystalline solid with a sweet, chloroform-like odor. It is insoluble in water but soluble in organic solvents. TCB is a versatile compound, and its properties make it a key ingredient in numerous products and processes.

Scientific Research Applications

1-(2,5-dichlorophenyl)-3-methylbutan-1-one is used in a variety of scientific and industrial applications. It is used as a reagent in organic synthesis, and it is used in the manufacture of pharmaceuticals, fragrances, dyes, and other chemicals. 1-(2,5-dichlorophenyl)-3-methylbutan-1-one is also used as an insecticide and as a preservative in food and cosmetics. In addition, 1-(2,5-dichlorophenyl)-3-methylbutan-1-one has been used in research studies to study the effects of environmental contaminants on aquatic ecosystems.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3-methylbutan-1-one is not fully understood. It is thought to act as a non-specific inhibitor of enzymes involved in the metabolism of xenobiotics. It may also interfere with the transport of xenobiotics across cell membranes. In addition, 1-(2,5-dichlorophenyl)-3-methylbutan-1-one has been shown to induce apoptosis in certain cells, suggesting that it may also have an effect on cell proliferation and differentiation.
Biochemical and Physiological Effects
1-(2,5-dichlorophenyl)-3-methylbutan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of several enzymes, including cytochrome P450, as well as the activity of certain transporters. In addition, 1-(2,5-dichlorophenyl)-3-methylbutan-1-one has been shown to affect the expression of certain genes and proteins, as well as the activity of certain hormones. It has also been shown to affect the metabolism of certain drugs, as well as the absorption and distribution of certain nutrients.

Advantages and Limitations for Lab Experiments

1-(2,5-dichlorophenyl)-3-methylbutan-1-one has a number of advantages and limitations for use in laboratory experiments. One advantage is its low cost, which makes it an attractive option for research. In addition, 1-(2,5-dichlorophenyl)-3-methylbutan-1-one is relatively stable and can be stored for long periods of time without significant degradation. However, 1-(2,5-dichlorophenyl)-3-methylbutan-1-one is also known to be toxic and can cause irritation to the skin and eyes. Therefore, it should be handled with care and appropriate safety precautions should be taken when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 1-(2,5-dichlorophenyl)-3-methylbutan-1-one. One area of research is to further investigate the biochemical and physiological effects of 1-(2,5-dichlorophenyl)-3-methylbutan-1-one. In addition, further studies are needed to better understand the mechanism of action of 1-(2,5-dichlorophenyl)-3-methylbutan-1-one and its potential for use in therapeutic applications. Finally, research is needed to explore the potential for 1-(2,5-dichlorophenyl)-3-methylbutan-1-one to be used as a preservative or insecticide.

Synthesis Methods

1-(2,5-dichlorophenyl)-3-methylbutan-1-one can be synthesized in a variety of ways. The most common method is the Friedel-Crafts acylation of benzene with 2,5-dichloroacetophenone. This reaction produces a mixture of 1,2,4- and 1,2,5-trichlorobenzenes, which can then be separated by column chromatography. Other methods include the reaction of 2,5-dichlorobenzaldehyde with acetic anhydride or the reaction of 2,5-dichlorobenzonitrile with acetic anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,5-dichlorophenyl)-3-methylbutan-1-one involves the reaction of 2,5-dichlorobenzene with 3-methylbutan-1-ol in the presence of a strong acid catalyst to form the corresponding 1-(2,5-dichlorophenyl)-3-methylbutan-1-ol intermediate. This intermediate is then oxidized using an oxidizing agent such as chromic acid or potassium permanganate to yield the desired product, 1-(2,5-dichlorophenyl)-3-methylbutan-1-one.", "Starting Materials": [ "2,5-dichlorobenzene", "3-methylbutan-1-ol", "strong acid catalyst", "oxidizing agent" ], "Reaction": [ "Step 1: 2,5-dichlorobenzene is reacted with 3-methylbutan-1-ol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the intermediate 1-(2,5-dichlorophenyl)-3-methylbutan-1-ol.", "Step 2: The intermediate 1-(2,5-dichlorophenyl)-3-methylbutan-1-ol is then oxidized using an oxidizing agent such as chromic acid or potassium permanganate to yield the desired product, 1-(2,5-dichlorophenyl)-3-methylbutan-1-one.", "Overall Reaction: 2,5-dichlorobenzene + 3-methylbutan-1-ol + strong acid catalyst → 1-(2,5-dichlorophenyl)-3-methylbutan-1-ol → oxidizing agent → 1-(2,5-dichlorophenyl)-3-methylbutan-1-one" ] }

CAS RN

1097825-34-7

Product Name

1-(2,5-dichlorophenyl)-3-methylbutan-1-one

Molecular Formula

C11H12Cl2O

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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